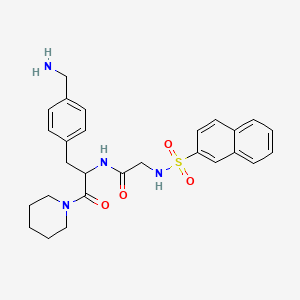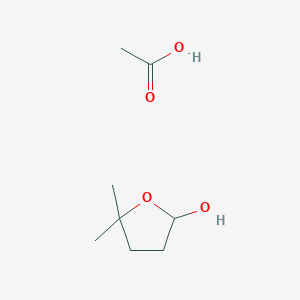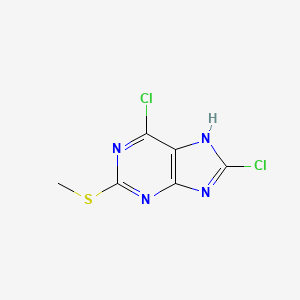![molecular formula C11H10N2O B14330933 [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile CAS No. 109849-42-5](/img/structure/B14330933.png)
[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile: is a chemical compound that features a furan ring attached to a butenyl chain, which is further connected to a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile typically involves the reaction of furan derivatives with appropriate butenyl and propanedinitrile precursors. One common method is the condensation reaction, where a furan derivative reacts with a butenyl halide in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring in [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic properties. They have shown promise in the treatment of various diseases due to their ability to modulate specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Thiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring and exhibit similar chemical properties.
Pyrrole derivatives: These compounds have a nitrogen atom in place of the oxygen in the furan ring and are also used in medicinal chemistry and material science.
Uniqueness: The presence of the furan ring in [1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile imparts unique electronic properties, making it distinct from thiophene and pyrrole derivatives. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
109849-42-5 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)but-3-enyl]propanedinitrile |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10(9(7-12)8-13)11-5-3-6-14-11/h2-3,5-6,9-10H,1,4H2 |
Clave InChI |
ULFHRVUBRQJKPB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=CO1)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


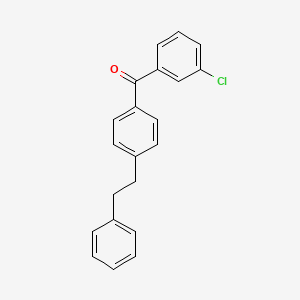
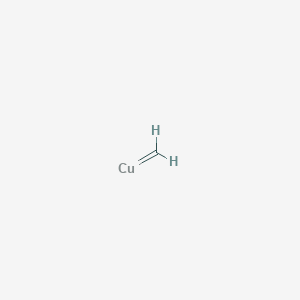
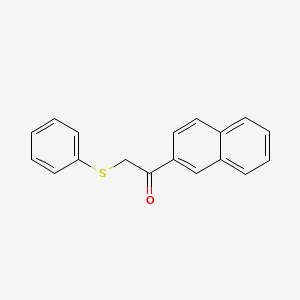
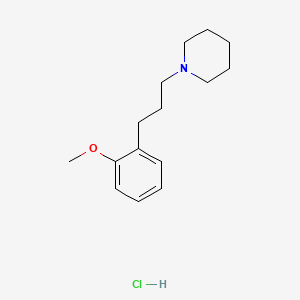
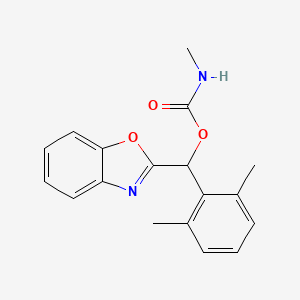
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
